5-Bromouridine

Vue d'ensemble

Description

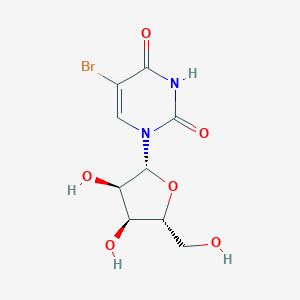

La 5-Bromouridine est un dérivé de l'uridine avec un substituant bromo au cinquième carbone. C'est un analogue de nucléoside qui est incorporé dans l'ARN et peut être détecté par immunocytochimie et analysé par cytométrie. Ce composé est connu pour provoquer des dommages à l'ADN par substitution de base et pour augmenter le nombre de mutations .

Applications De Recherche Scientifique

RNA Synthesis and Labeling

One of the primary applications of 5-bromouridine is in the labeling of newly synthesized RNA. By incorporating BrU into RNA transcripts during synthesis, researchers can trace and quantify changes in RNA levels.

- Methodology : In a typical experiment, cells are treated with BrU, which gets incorporated into the newly synthesized RNA. Subsequent steps involve extracting the RNA and performing immunoprecipitation using antibodies specific to BrU-labeled RNA. This method allows for the measurement of RNA synthesis rates and the identification of newly synthesized transcripts .

- Case Study : A study demonstrated the effectiveness of BrU labeling in investigating Epstein-Barr virus (EBV) early lytic transcripts. The incorporation of BrU facilitated the identification and quantification of these transcripts, providing insights into viral gene expression dynamics .

Oligonucleotide Synthesis

This compound is also utilized in the synthesis of modified oligonucleotides. The presence of bromine enhances the stability and binding properties of these nucleotides.

- Synthesis Process : A straightforward polycondensation method has been developed for synthesizing this compound oligonucleotides using tri(imidazol-1-yl)phosphine as a coupling agent. This method allows for the efficient formation of oligonucleotides with high yields .

- Applications : These modified oligonucleotides are valuable tools for studying RNA interactions, stability, and structural properties. They can be used in various assays to investigate the effects of bromination on nucleic acid behavior.

Transcriptome Stability Profiling

Recent advancements have seen this compound employed in transcriptome-wide studies to profile RNA stability across different conditions.

- BRIC-seq Technique : The use of 5'-bromouridine immunoprecipitation coupled with sequencing (BRIC-seq) has allowed researchers to obtain comprehensive stability profiles for RNAs within cells. This technique revealed critical insights into gene regulation mechanisms, particularly in cancer research where understanding transcript stability can inform therapeutic strategies .

Photochemical Studies

This compound's photochemical properties have been exploited to study RNA-protein interactions under UV light.

Mécanisme D'action

Target of Action

5-Bromouridine (BrUrd) is a uridine derivative with a bromo substituent at the fifth carbon . The primary target of this compound is RNA . It gets incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry .

Mode of Action

This compound interacts with its target, RNA, by getting incorporated into it . This incorporation causes DNA damage through base substitution and increases the number of mutations . It is also used to label RNA and enable the measurement of RNA levels over time .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve RNA synthesis and processing. For instance, it has been used to study in vitro splicing of pre-mRNA . In this context, 5-Bromoruridine 5’-triphosphate (BruUTP) was used to label pre-mRNA and investigate the efficiency of splicing .

Result of Action

The incorporation of this compound into RNA results in DNA damage through base substitution, leading to an increase in the number of mutations . This can have significant effects at the molecular and cellular levels, potentially influencing gene expression and cellular function.

Analyse Biochimique

Biochemical Properties

5-Bromouridine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Cellular Effects

This compound is incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry . It causes DNA damage through base substitution and increases the number of mutations . It has been found to decrease the viability of certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into RNA, where it causes DNA damage through base substitution and increases the number of mutations . This can lead to changes in gene expression and potentially impact cellular function .

Temporal Effects in Laboratory Settings

This compound has been used to detect the half-life of RNA molecules . In a method called 5’-bromo-uridine immunoprecipitation chase-deep sequencing analysis (BRIC-seq), 5’-bromouridine is used to label RNA and enable the measurement of RNA levels over time .

Metabolic Pathways

As a purine nucleoside analog, it is likely to be involved in nucleotide metabolism .

Subcellular Localization

Given its incorporation into RNA, it is likely to be found in the nucleus where transcription occurs

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 5-Bromouridine peut être synthétisée par bromation de l'uridine. Le processus implique la réaction de l'uridine avec du brome en présence d'un solvant approprié. La réaction se produit généralement à température ambiante et conduit à la substitution d'un atome d'hydrogène au cinquième carbone de l'uridine par un atome de brome .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La 5-Bromouridine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels.

Réactions d'oxydation et de réduction : Ces réactions peuvent modifier la partie uridine.

Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines ou les thiols.

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Substitution : Divers dérivés d'uridine substitués.

Oxydation : Produits d'oxydation de l'uridine.

Réduction : Dérivés d'uridine réduits.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse d'autres analogues de nucléosides.

Biologie : Incorporé dans l'ARN pour étudier la synthèse et la dégradation de l'ARN.

Médecine : Utilisé dans des études liées à la recherche sur le cancer et l'expression génétique.

Industrie : Utilisé dans la production d'outils de diagnostic et de réactifs de recherche

5. Mécanisme d'action

La this compound exerce ses effets en étant incorporée dans l'ARN à la place de l'uridine. Cette incorporation peut conduire à des substitutions de base pendant la synthèse de l'ARN, provoquant des mutations. Le composé peut également interférer avec l'épissage et la stabilité de l'ARN, affectant l'expression génique et les fonctions cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Bromodésoxyuridine : Un analogue de nucléoside synthétique similaire à la 5-Bromouridine mais utilisé principalement dans les études sur l'ADN.

5-Bromouracile : Un autre dérivé bromé de l'uracile, utilisé comme agent mutagène expérimental.

Unicité

La this compound est unique en sa capacité à être incorporée dans l'ARN, ce qui en fait un outil précieux pour étudier le métabolisme et la fonction de l'ARN. Sa capacité à provoquer des mutations par substitution de base la distingue également des autres analogues de nucléosides .

Activité Biologique

5-Bromouridine (BrU) is a synthetic analog of uridine, primarily utilized in molecular biology to study RNA synthesis and regulation. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and implications in various biological contexts.

This compound is characterized by the substitution of a bromine atom at the 5-position of the uracil ring. This modification enhances its stability and incorporation into RNA, allowing researchers to trace RNA synthesis effectively. The compound can be incorporated into RNA during transcription, enabling the study of newly synthesized RNA without significantly affecting cell viability.

Mechanism of Action:

- Incorporation into RNA: BrU is incorporated into RNA during transcription, where it can replace uridine.

- Immunoprecipitation: The incorporation allows for selective isolation of BrU-labeled RNA using anti-BrU antibodies, facilitating the analysis of RNA synthesis rates and dynamics.

Applications in Research

This compound has been extensively employed in various studies to investigate RNA dynamics:

- RNA Synthesis Measurement:

- Case Study: PLK-2 Inhibition:

- Ribozyme Evolution:

Comparative Stability and Interactions

The stability of this compound-modified oligonucleotides has been compared with standard uridine oligonucleotides. The presence of bromine enhances hydrogen bonding interactions with adenine, resulting in more stable complexes. This property is crucial for understanding how modified nucleotides can influence nucleic acid interactions and stability under physiological conditions .

Research Findings Summary

Propriétés

IUPAC Name |

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFIRQJZCNVMCW-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317210 | |

| Record name | 5-Bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-75-5 | |

| Record name | 5-Bromouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEY8PG1BRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Compatibility: BrU can be used in conjunction with other labeling methods, enabling multi-parametric analyses. [, ]

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is used to separate and quantify 5-Bromouridine and its metabolites. []

- Mass spectrometry (MS): MS-based methods offer high sensitivity and specificity for analyzing this compound. []

- Immunofluorescence Microscopy: Immunofluorescence microscopy, using antibodies specific to BrU, allows for the visualization of BrU-labeled RNA in cells and tissues. [, ]

- Flow Cytometry: Flow cytometry, combined with BrU labeling and antibody staining, enables the quantification of RNA synthesis at the single-cell level. []

Q1: What resources are available for researchers working with this compound?

A1: Several resources support researchers using this compound:

Q2: What are some significant milestones in the research and application of this compound?

A2: Key milestones in this compound research include:

- Early Synthesis and Characterization: The initial synthesis and characterization of this compound in the mid-20th century paved the way for its use in research. []

- Applications in RNA Research: The recognition of this compound's photoreactivity led to its widespread adoption as a tool for studying RNA structure, function, and interactions. [, , , ]

- Development of Sensitive Detection Methods: Advancements in analytical techniques, such as immunofluorescence microscopy and flow cytometry, significantly enhanced the sensitivity and versatility of this compound-based assays. [, , ]

- Materials Science & Nanotechnology: Researchers are exploring the use of this compound-modified oligonucleotides in materials science, particularly for developing biosensors and nanomaterials. []

- Biophysics & Computational Biology: this compound has been instrumental in biophysical studies of RNA structure and dynamics, aided by computational modeling and simulations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.